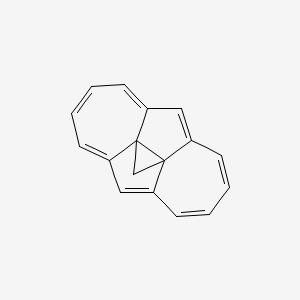
10b,10c-Methanoazuleno(2,1,8-ija)azulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10b,10c-Methanoazuleno(2,1,8-ija)azulene is a complex organic compound with the molecular formula C₁₇H₁₂ and a molecular weight of 216.2772 . This compound is characterized by its unique structure, which includes multiple aromatic rings and a methano bridge, making it an interesting subject for chemical research and applications.
Métodos De Preparación
The synthesis of 10b,10c-Methanoazuleno(2,1,8-ija)azulene typically involves a multi-step process. One common method includes a four-fold aldol condensation between aromatic dialdehydes and tetrahydropentalene-2,5-(1H,3H)-dione . This reaction is carried out under specific conditions to ensure the formation of the desired azulene derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
10b,10c-Methanoazuleno(2,1,8-ija)azulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced azulene derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can be carried out under specific conditions to introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
10b,10c-Methanoazuleno(2,1,8-ija)azulene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing.
Medicine: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 10b,10c-Methanoazuleno(2,1,8-ija)azulene involves its interaction with molecular targets and pathways within cells. Its aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can influence various cellular processes, depending on the specific functional groups present on the molecule.
Comparación Con Compuestos Similares
10b,10c-Methanoazuleno(2,1,8-ija)azulene can be compared with other similar compounds, such as azulene, pentalene, and heptalene . These compounds share some structural similarities but differ in their electronic properties and reactivity. The unique methano bridge in this compound distinguishes it from these other compounds, providing it with distinct chemical and physical properties.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it an important subject for further study and development.
Propiedades
Número CAS |
38801-41-1 |
|---|---|
Fórmula molecular |
C17H12 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
pentacyclo[11.3.1.06,16.08,14.014,16]heptadeca-1(17),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C17H12/c1-2-6-13-10-15-8-4-3-7-14-9-12(5-1)16(13)11-17(14,15)16/h1-10H,11H2 |
Clave InChI |
OZYDLMWHHWHGMK-UHFFFAOYSA-N |
SMILES canónico |
C1C23C14C5=CC=CC=C4C=C2C=CC=CC3=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)
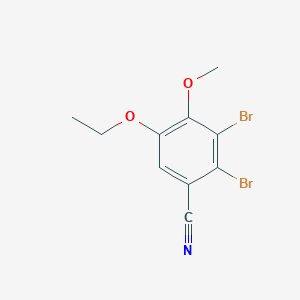

![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)
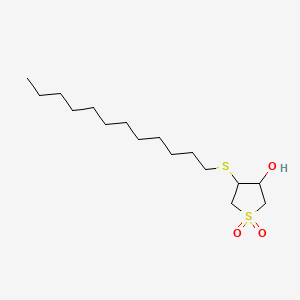

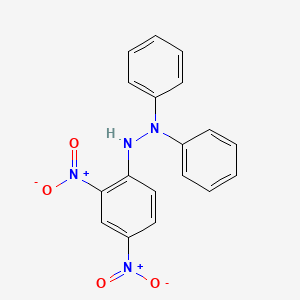
![1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one](/img/structure/B14155858.png)
![(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B14155861.png)
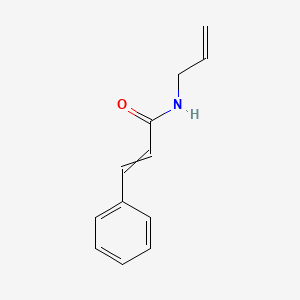
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
![2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14155883.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)
